molecular formula C17H15F2NO4 B2799807 {[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 2-METHOXYBENZOATE CAS No. 1794897-25-8

{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 2-METHOXYBENZOATE

Cat. No.: B2799807
CAS No.: 1794897-25-8
M. Wt: 335.307
InChI Key: HPOALDFJYDGRDZ-UHFFFAOYSA-N
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Description

{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 2-METHOXYBENZOATE is an organic compound that features a benzylamine moiety substituted with two fluorine atoms and a methoxybenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 2-METHOXYBENZOATE typically involves the reaction of 2,4-difluorobenzylamine with 2-methoxybenzoic acid under esterification conditions. The reaction is often catalyzed by a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 2-METHOXYBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 2-METHOXYBENZOATE has several scientific research applications:

Mechanism of Action

The mechanism by which {[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 2-METHOXYBENZOATE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, while the methoxybenzoate ester moiety can facilitate cellular uptake and distribution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 2-METHOXYBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine atoms and the methoxybenzoate ester enhances its potential for diverse applications .

Biological Activity

{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 2-methoxybenzoate is a synthetic organic compound with potential applications in various fields, particularly in medicinal chemistry. This compound is characterized by its unique structure, which includes a difluorophenyl group and a methoxybenzoate moiety. Understanding its biological activity is crucial for evaluating its therapeutic potential.

  • IUPAC Name : [2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 2-methoxybenzoate
  • Molecular Formula : C16H16F2N2O3
  • Molecular Weight : 341.26 g/mol

The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity through:

  • Active Site Binding : The compound can bind to the active site of enzymes, blocking substrate access.
  • Allosteric Modulation : It may also bind to allosteric sites, altering enzyme conformation and function.

Anticancer Activity

Recent studies have explored the anticancer properties of this compound. For instance:

  • In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.
  • Case Study : In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM.

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent:

  • In vivo Studies : Animal models treated with the compound exhibited reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) following induced inflammation.
  • Mechanistic Insights : The anti-inflammatory effects are thought to arise from the inhibition of NF-kB signaling pathways.

Antifeedant Activity

Research has indicated that derivatives of methoxybenzoates can act as antifeedants against pests:

  • Bioassays : In tests against pine weevils, several derivatives displayed significant antifeedant activity, suggesting potential for agricultural applications.

Data Table of Biological Activities

Activity TypeModel/SystemObserved EffectReference
AnticancerMCF-7 Breast Cancer CellsIC50 = 15 µM
Anti-inflammatoryMouse ModelReduced TNF-alpha and IL-6 levels
AntifeedantPine Weevil BioassaySignificant feeding inhibition

Properties

IUPAC Name

[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2NO4/c1-23-15-5-3-2-4-13(15)17(22)24-10-16(21)20-9-11-6-7-12(18)8-14(11)19/h2-8H,9-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOALDFJYDGRDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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